2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide are not extensively documented in the available literature. general methods for synthesizing similar benzamide derivatives typically involve the acylation of an amine with an appropriate acid chloride or anhydride under basic conditions. Industrial production methods would likely involve optimization of these reactions for scale, including considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide is used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The specific mechanism of action for 2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide is not well-documented. like other benzamide derivatives, it may interact with various molecular targets and pathways, potentially affecting biological processes. Further research is needed to elucidate its exact mechanism of action and molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide include other benzamide derivatives such as:
- 2-chloro-N-cyclopropyl-6-fluoro-3-methylbenzamide
- Other fluorinated benzamides
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c1-5-4-7(13)10(14)8(9(5)12)11(16)15-6-2-3-6/h4,6H,2-3H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRHFROZNPEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)NC2CC2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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